REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7]([CH3:10])=[N:8][S:9][C:5]=2[CH:4]=1.[Br:13]/[CH:14]=[CH:15]/[CH2:16][CH2:17]Br.[CH2:19]([NH:22][CH3:23])[CH:20]=[CH2:21]>>[CH3:10][C:7]1[C:6]2[CH:11]=[CH:12][C:3]([OH:2])=[CH:4][C:5]=2[S:9][N:8]=1.[Br:13][CH2:14]/[CH:15]=[CH:16]/[CH2:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7]([CH3:10])=[N:8][S:9][C:5]=2[CH:4]=1.[CH2:15]([N:22]([CH3:23])[CH2:19]/[CH:20]=[CH:21]/[CH2:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[C:7]([CH3:10])=[N:8][S:9][C:5]=2[CH:4]=1)[CH:16]=[CH2:17]
|
Name
|
6-methoxy-3-methyl-benzo[d]isothiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(=NS2)C)C=C1
|
Name
|
methoxy
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br\C=C\CCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NSC2=C1C=CC(=C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC/C=C/COC1=CC2=C(C(=NS2)C)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C\C=C\COC1=CC2=C(C(=NS2)C)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |